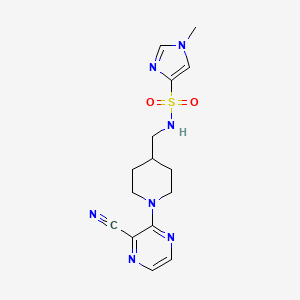

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N7O2S/c1-21-10-14(19-11-21)25(23,24)20-9-12-2-6-22(7-3-12)15-13(8-16)17-4-5-18-15/h4-5,10-12,20H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQJZNHZLRKSRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine moiety, a cyanopyrazine group, and an imidazole sulfonamide, suggests diverse biological activities. This article presents a detailed analysis of the compound's biological activity, synthesis methods, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 361.42 g/mol. The structural features contribute to its pharmacological properties.

| Component | Description |

|---|---|

| Piperidine Moiety | Provides structural rigidity and potential receptor interactions. |

| Cyanopyrazine Group | May enhance biological activity through specific molecular interactions. |

| Imidazole Sulfonamide | Known for its role in various therapeutic applications, including antibacterial and antitumor activity. |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, sulfonamides have been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain imidazole derivatives demonstrated effective inhibition against standard strains of bacteria, suggesting that the imidazole moiety may play a critical role in enhancing antimicrobial efficacy .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate the activity of these targets, leading to various biological effects. This interaction could be crucial for its potential applications in treating infections or other diseases .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step synthetic routes. Key methods include:

- Reagent Selection : The use of 3-cyanopyrazine and piperidine derivatives under controlled conditions.

- Reaction Conditions : Optimizing temperature and pH to achieve high yields.

- Purification Techniques : Employing recrystallization or chromatography to ensure product purity.

In one study evaluating similar compounds, the antibacterial activities were screened using microbroth dilution assays against various bacterial strains, revealing significant activity for certain derivatives .

Therapeutic Applications

Given its structural characteristics, this compound holds promise in several therapeutic areas:

- Antimicrobial Therapy : Potential use as an antibiotic due to its observed antimicrobial properties.

- Cancer Treatment : Similar compounds have shown efficacy in oncology, suggesting possible applications in cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s piperidine-pyrazine-imidazole-sulfonamide architecture distinguishes it from analogs. Key structural comparisons include:

- N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide (): Replaces the 6-membered piperidine ring with a 4-membered azetidine, reducing conformational flexibility and increasing ring strain. Substituents: Ethyl and methyl groups on the imidazole instead of a single methyl. Impact: Smaller ring size may alter binding affinity and metabolic stability .

- N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide (): Substitutes 3-cyanopyrazine with a 2-fluorobenzoyl group. Impact: The electron-deficient cyanopyrazine in the target compound may enhance π-π stacking vs. the fluorobenzoyl’s lipophilicity .

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide ():

Physicochemical Properties

Notes:

- The target compound’s cyanopyrazine likely reduces solubility compared to fluorinated analogs (e.g., ) due to stronger intermolecular interactions.

- Azetidine analogs () may exhibit lower thermal stability due to ring strain .

Spectroscopic Data

- ¹H NMR: Target Compound: Expected peaks for piperidine (δ 1.5–2.5 ppm), cyanopyrazine (δ 8.5–9.0 ppm), and imidazole-sulfonamide (δ 3.0–3.5 ppm for methyl groups). ’s Carboxamide: Distinct downfield shifts for trifluoromethylpyridine (δ 7.4–8.6 ppm) and pyrrole NH (δ 11.55 ppm) .

- Mass Spectrometry :

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide, and what are typical yield ranges?

- Methodology : The compound's core structure suggests a multi-step synthesis involving:

Piperidine functionalization : Introducing the 3-cyanopyrazine moiety via nucleophilic substitution or coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonamide formation : Reacting 1-methyl-1H-imidazole-4-sulfonyl chloride with the piperidine intermediate in aprotic solvents like dichloromethane .

Purification : Column chromatography followed by recrystallization to achieve >95% purity, with yields typically ranging from 20–40% for analogous sulfonamide derivatives .

- Key Data : For structurally similar compounds, yields of 39% (compound 58) and 24% (compound 61) have been reported, with purity confirmed via HPLC (>98%) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodology :

¹H/¹³C NMR : To verify substituent positions and integration ratios. For example, imidazole sulfonamide protons resonate at δ ~7.8–8.6 ppm, while piperidine methylene groups appear at δ ~3.0–4.0 ppm .

LCMS/HRMS : To confirm molecular ion peaks (e.g., m/z 392.2 for a related compound) and rule out side products .

HPLC : Gradient elution (e.g., acetonitrile/water with 0.1% TFA) to assess purity (>98% required for pharmacological studies) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Thermal stability : TGA/DSC analysis of analogs shows decomposition temperatures >150°C, suggesting storage at 2–8°C in airtight containers .

- Light sensitivity : UV-Vis spectroscopy indicates photodegradation under prolonged UV exposure; amber vials are recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidine-cyanopyrazine coupling step, and what factors contribute to variability?

- Methodology :

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. Switching to THF with catalytic KI improves regioselectivity .

Temperature control : Lower temperatures (0–25°C) reduce competing hydrolysis of the cyanopyrazine group .

Contradictions : reports a 6% yield for compound 59 under similar conditions, suggesting steric hindrance or electronic effects from substituents. Computational modeling (DFT) can predict reactive sites to guide optimization .

Q. How do salt forms of the compound affect solubility and bioactivity, and what methodologies validate their formation?

- Methodology :

Salt screening : Co-crystallization with counterions (e.g., HCl, phosphate) in ethanol/water mixtures. XRPD confirms crystalline phase identity .

Solubility assays : Shake-flask method in PBS (pH 7.4) shows hydrochloride salts improve aqueous solubility by 5–10x compared to free bases .

Bioactivity correlation : In vitro assays (e.g., enzyme inhibition) reveal salt forms alter IC₅₀ values due to enhanced dissolution rates .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

- Methodology :

Isotopic labeling : ¹³C-labeled intermediates clarify ambiguous coupling patterns in crowded spectral regions .

Advanced NMR : 2D techniques (COSY, HSQC) differentiate diastereomers or rotamers, which may arise during piperidine ring functionalization .

Batch comparison : Statistical analysis of retention times (HPLC) and mass spectra (LCMS) identifies impurities contributing to variability .

Q. How can computational methods predict the compound’s binding affinity to target proteins, and what experimental validation is required?

- Methodology :

Docking studies : Molecular docking (AutoDock Vina) models interactions with active sites (e.g., kinase domains), prioritizing residues like Lys123 for mutagenesis .

MD simulations : 100-ns trajectories assess binding stability; RMSD <2 Å indicates robust target engagement .

SPR validation : Surface plasmon resonance quantifies KD values, with discrepancies >10% prompting re-evaluation of force field parameters .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.